An In-Depth Technical Guide to (2,4,6-Trichlorophenyl)hydrazine Monohydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2,4,6-Trichlorophenyl)hydrazine Monohydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2,4,6-trichlorophenyl)hydrazine monohydrochloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, offers detailed and validated experimental protocols, and explores its significant applications and biological implications. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower effective and safe utilization in the laboratory.
Core Physicochemical & Structural Characteristics
(2,4,6-Trichlorophenyl)hydrazine monohydrochloride is a chlorinated aromatic hydrazine derivative valued for its utility as a synthetic building block. The presence of three electron-withdrawing chlorine atoms on the phenyl ring at the 2, 4, and 6 positions significantly influences its reactivity, conferring unique electronic and steric properties compared to unsubstituted phenylhydrazine.[1] These substitutions enhance the electrophilic character of the molecule, which is central to its role in various chemical transformations.[1]
The compound is typically supplied as a stable monohydrochloride salt, which improves its shelf-life and handling characteristics compared to the free base. It presents as a white to light yellow or orange crystalline powder.[2]
Table 1: Physicochemical Properties of (2,4,6-Trichlorophenyl)hydrazine and its Monohydrochloride Salt
| Property | Value | Source(s) |
| IUPAC Name | (2,4,6-trichlorophenyl)hydrazine;hydrochloride | [3] |
| CAS Number | 2724-66-5 | [4] |
| Molecular Formula | C₆H₆Cl₄N₂ | [4] |
| Molecular Weight | 247.93 g/mol | [4] |
| Appearance | White to light yellow/orange powder/crystal | [2] |
| Melting Point | ~208-210 °C | [1] |
| pKa (estimated) | Lower than parent phenylhydrazine (pKa ≈ 5.2) due to the inductive effect of Cl atoms. | [5] |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO.[4][6] Limited solubility in water and non-polar solvents. | |
| Free Base CAS | 5329-12-4 | [7] |
| Free Base Mol. Wt. | 211.48 g/mol | [7] |
Synthesis and Purification: A Validated Protocol
The most prevalent and reliable synthesis of (2,4,6-trichlorophenyl)hydrazine initiates from 2,4,6-trichloroaniline. The process involves a classical diazotization reaction followed by a controlled reduction to yield the hydrazine, which is then precipitated as its hydrochloride salt.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2,4,6-trichlorophenyl)hydrazine monohydrochloride.
Detailed Step-by-Step Synthesis Protocol
This protocol details the synthesis from 2,4,6-trichloroaniline, a common starting material.
Expertise & Causality:
-
Diazotization at Low Temperature: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) forms a diazonium salt. This process is conducted at 0-5 °C because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[8]
-
Stannous Chloride as Reductant: Stannous chloride (SnCl₂) is an effective and common reducing agent for converting diazonium salts to the corresponding hydrazines.[8] The reaction must be kept cold initially to control the exothermic reaction, after which it can proceed at room temperature.
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,4,6-trichloroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 volumes).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the appearance of the solution.
-
-
Reduction:
-
In a separate, larger beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.0-2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride salt will begin to form. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
-
Isolation and Validation (Self-Validating System):
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with a small amount of cold water to remove inorganic salts, followed by a wash with cold brine.
-
Dry the crude product under vacuum. The expected yield of the crude product is typically high.
-
Validation: Confirm the identity of the product via melting point determination (expected ~208-210 °C) and spectroscopic analysis (¹H NMR, FT-IR).
-
Purification by Recrystallization
Trustworthiness: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[9] This differential solubility allows for the separation of the desired compound from impurities that remain dissolved in the cold solvent.
Protocol:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often effective. Perform a small-scale test to determine the optimal solvent or solvent ratio.
-
Dissolution: Place the crude (2,4,6-trichlorophenyl)hydrazine monohydrochloride in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[10]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation and Validation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[11]
-
Dry the crystals under vacuum to a constant weight.
-
Validation: The purity should be ≥98%. Confirm this by measuring the melting point; a sharp melting range close to the literature value indicates high purity. Further validation can be achieved using HPLC or NMR spectroscopy.
-
Key Synthetic Applications
The primary utility of (2,4,6-trichlorophenyl)hydrazine monohydrochloride lies in its role as a precursor for heterocyclic compounds, which are core scaffolds in many pharmaceuticals and agrochemicals.[1][3]
The Fischer Indole Synthesis
This is arguably the most important reaction involving this reagent. The Fischer indole synthesis produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[12] The reaction is versatile and allows for the synthesis of a wide array of substituted indoles.
Caption: Key steps in the Fischer Indole Synthesis.
The trichlorophenyl moiety becomes part of the final indole structure, making this reagent a key starting material for producing chlorinated indole derivatives, which are investigated for various biological activities.
Biological Activity & Mechanism of Action
While specific mechanistic studies on (2,4,6-trichlorophenyl)hydrazine are limited, the biological effects of the parent compound, phenylhydrazine (PHZ), are well-documented. PHZ is known to induce hemolytic anemia through the generation of oxidative stress in erythrocytes.[13] This provides a strong model for the likely biological activity of its chlorinated derivatives.
The mechanism involves an interaction with oxyhemoglobin, leading to the production of reactive oxygen species (ROS) and the denaturation of hemoglobin.
Proposed Mechanism of Phenylhydrazine-Induced Oxidative Stress:
-
Reaction with Oxyhemoglobin: Phenylhydrazine reacts with oxyhemoglobin (Hb-Fe²⁺-O₂) in a process that likely involves electron transfer.[14]
-
ROS Generation: This interaction initiates a cascade that generates superoxide radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).[13]
-
Hemoglobin Oxidation & Denaturation: The accumulation of ROS leads to the oxidation of hemoglobin to methemoglobin and the denaturation of the protein, forming aggregates known as Heinz bodies.[3][15]
-
Lipid Peroxidation: The generated ROS attack the polyunsaturated fatty acids in the erythrocyte membrane, causing lipid peroxidation.[13]
-
Hemolysis: The combined damage to hemoglobin and the cell membrane compromises the structural integrity of the erythrocyte, leading to its premature destruction (hemolysis).[13]
The presence of three chlorine atoms on the phenyl ring is expected to modify this activity. As strong electron-withdrawing groups, they can influence the redox potential of the molecule, potentially altering the rate and efficiency of the initial reaction with oxyhemoglobin.
Caption: Phenylhydrazine-induced oxidative stress pathway in erythrocytes.
Safety and Handling
(2,4,6-Trichlorophenyl)hydrazine and its monohydrochloride salt must be handled with appropriate care in a laboratory setting.
-
General Hazards: Based on data for the free base, the compound is a skin and serious eye irritant. It may also cause respiratory irritation. It is considered harmful if swallowed or in contact with skin.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(2,4,6-Trichlorophenyl)hydrazine monohydrochloride is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic systems. Its unique electronic properties, imparted by the trichloro-substitution, make it a distinct building block for drug discovery and materials science. A thorough understanding of its synthesis, purification, and handling, as outlined in this guide, is essential for its effective and safe application in research and development.
References
-
CIBTech Journal of Pharmaceutical Sciences. (2015). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. Retrieved from [Link]
-
Green Stone Swiss. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. Retrieved from [Link]
-
MDPI. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1790. Retrieved from [Link]
-
Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylhydrazine (PHZ)-induced hemolysis caused oxidative damage to... Retrieved from [Link]
- Google Patents. (1988). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (2,4,6-Trichlorophenyl)hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]
-
ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. Retrieved from [Link]
-
YouTube. (2013). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. Retrieved from [Link]
- Google Patents. (1984). US4447647A - Process for the preparation of 2,4,6-trichloroaniline.
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Wisconsin. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
PubChem. (n.d.). (2,4,6-Trichlorophenyl)hydrazine. Retrieved from [Link]
- Google Patents. (2017). CN107226786A - A kind of preparation method of 2,4,6 trichlorobenzene hydrazine.
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
ResearchGate. (2023). Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture?. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chembk.com [chembk.com]
- 3. Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. cibtech.org [cibtech.org]
- 14. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
